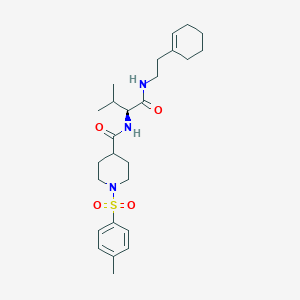

C26H39N3O4S

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H39N3O4S |

|---|---|

Molecular Weight |

489.7 g/mol |

IUPAC Name |

N-[(2S)-1-[2-(cyclohexen-1-yl)ethylamino]-3-methyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

InChI |

InChI=1S/C26H39N3O4S/c1-19(2)24(26(31)27-16-13-21-7-5-4-6-8-21)28-25(30)22-14-17-29(18-15-22)34(32,33)23-11-9-20(3)10-12-23/h7,9-12,19,22,24H,4-6,8,13-18H2,1-3H3,(H,27,31)(H,28,30)/t24-/m0/s1 |

InChI Key |

BHKKTZPGGNQUGJ-DEOSSOPVSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](C(C)C)C(=O)NCCC3=CCCCC3 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C(C)C)C(=O)NCCC3=CCCCC3 |

Origin of Product |

United States |

Foundational & Exploratory

Dual GIP and GLP-1 Receptor Agonism of Tirzepatide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirzepatide is a novel, first-in-class dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist approved for the treatment of type 2 diabetes and obesity.[1] Its unique mechanism of action, characterized by imbalanced and biased agonism, results in superior glycemic control and weight loss compared to selective GLP-1 receptor agonists.[2][3] This technical guide provides an in-depth overview of the core pharmacology of Tirzepatide, including its molecular structure, receptor interaction, signaling pathways, and the experimental methodologies used to characterize its dual agonism. Quantitative data from key preclinical and clinical studies are summarized, and critical signaling and experimental workflows are visualized to facilitate a comprehensive understanding of this therapeutic agent.

Molecular Structure and Mechanism of Action

Tirzepatide is a 39-amino acid synthetic peptide analog of human GIP, which has been modified to confer dual GIP and GLP-1 receptor agonism.[1] Key structural modifications include the incorporation of a C20 fatty diacid moiety attached to a lysine residue via a linker.[1] This lipidation enhances albumin binding, thereby extending the half-life of the molecule to approximately five days and allowing for once-weekly subcutaneous administration.[4] Additionally, amino acid substitutions, such as the inclusion of aminoisobutyric acid residues at positions 2 and 13, protect the peptide from degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[1]

Tirzepatide's mechanism is defined by its imbalanced agonism , demonstrating a higher affinity and potency for the GIP receptor (GIPR) compared to the GLP-1 receptor (GLP-1R).[2][3] Furthermore, it exhibits biased signaling at the GLP-1R, preferentially activating the Gαs/cAMP pathway over β-arrestin recruitment.[2][3] This signaling profile is believed to contribute to its potent therapeutic effects while potentially mitigating some of the adverse effects associated with strong β-arrestin engagement.[2]

Quantitative Pharmacological Profile

The dual receptor agonism of Tirzepatide has been extensively characterized through a variety of in vitro assays. The following tables summarize key quantitative data on its receptor binding affinity and functional potency.

Table 1: Receptor Binding Affinity of Tirzepatide

| Ligand | Receptor | Binding Affinity (Ki, nM) | Reference |

| Tirzepatide | Human GIPR | 0.135 | [5] |

| Native GIP | Human GIPR | Similar to Tirzepatide | [5] |

| Tirzepatide | Human GLP-1R | 4.23 (~5-fold weaker than native GLP-1) | [5] |

| Native GLP-1 | Human GLP-1R | ~0.85 | [5] |

Table 2: In Vitro Functional Potency of Tirzepatide (cAMP Accumulation)

| Ligand | Receptor | Potency (EC50, nM) | Relative Potency | Reference |

| Tirzepatide | Human GIPR | 0.18 | Equipotent to native GIP | [2] |

| Native GIP | Human GIPR | 0.18 | - | [2] |

| Tirzepatide | Human GLP-1R | 3.24 | ~18-fold lower than native GLP-1 | [2] |

| Native GLP-1 | Human GLP-1R | 0.18 | - | [2] |

Signaling Pathways

Upon binding to their respective receptors, both GIP and GLP-1 activate the Gαs protein, leading to the production of intracellular cyclic adenosine monophosphate (cAMP) by adenylyl cyclase. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate the physiological effects of these incretin hormones, including glucose-dependent insulin secretion from pancreatic β-cells.[2] A key feature of Tirzepatide's action at the GLP-1R is its biased signaling, which favors this cAMP pathway over the recruitment of β-arrestin.[2]

Caption: GIP and GLP-1 Receptor Signaling Pathways Activated by Tirzepatide.

Key Experimental Protocols

The characterization of Tirzepatide's dual agonism relies on a suite of in vitro and in vivo experimental protocols. This section details the methodologies for the key assays.

In Vitro Assays

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.[2]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6]

-

Transfection: For transient expression of GIPR or GLP-1R, cells are transfected using lipid-based reagents like Lipofectamine LTX.[7] Stable cell lines expressing the receptors are generated by selection with an appropriate antibiotic after transfection.[8]

This assay determines the affinity of Tirzepatide for the GIP and GLP-1 receptors.

Caption: Workflow for a Radioligand Receptor Binding Assay.

This functional assay measures the ability of Tirzepatide to stimulate the production of intracellular cAMP.

-

Principle: Competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF).[9]

-

Procedure:

-

Seed HEK293 cells expressing either GIPR or GLP-1R in a 96-well plate.

-

Stimulate cells with varying concentrations of Tirzepatide or native ligands for 30 minutes at room temperature.

-

Lyse the cells and add HTRF reagents (cAMP-d2 and anti-cAMP cryptate).

-

Incubate for 1 hour at room temperature.

-

Read the fluorescence at 620 nm and 665 nm. The ratio is inversely proportional to the amount of cAMP produced.[10]

-

Caption: Workflow for a cAMP HTRF Assay.

This assay quantifies the recruitment of β-arrestin to the GLP-1 receptor upon agonist stimulation.

-

Principle: Enzyme Fragment Complementation (EFC) technology (e.g., DiscoverX PathHunter).[11]

-

Procedure:

-

Use a cell line co-expressing the GLP-1R tagged with a ProLink (PK) fragment of β-galactosidase and β-arrestin tagged with the Enzyme Acceptor (EA) fragment.

-

Plate cells and incubate overnight.

-

Add varying concentrations of Tirzepatide or a control agonist.

-

Incubate for 90 minutes at 37°C.[12]

-

Add detection reagents containing a chemiluminescent substrate.

-

Incubate for 60 minutes at room temperature and measure luminescence.[12]

-

This assay measures the extent to which Tirzepatide induces the internalization of the GIP and GLP-1 receptors from the cell surface.

-

Principle: Live-cell imaging using fluorescently tagged receptors or ligands.

-

Procedure:

-

Transfect cells with plasmids encoding GIPR or GLP-1R fused to a fluorescent protein (e.g., GFP).

-

Treat the cells with Tirzepatide or a control agonist.

-

Monitor the movement of the fluorescently tagged receptors from the plasma membrane to intracellular compartments over time using confocal microscopy or high-content imaging.[3]

-

In Vivo Studies

-

Diabetes Model: db/db mice, which have a mutation in the leptin receptor gene and develop obesity, hyperglycemia, and insulin resistance, are a common model to study the anti-diabetic effects of Tirzepatide.

-

Obesity Model: Diet-induced obese (DIO) mice, fed a high-fat diet to induce obesity and metabolic syndrome, are used to evaluate the weight-lowering effects of Tirzepatide.

-

Dosing: Tirzepatide is typically administered via subcutaneous injection. Doses and frequency vary depending on the study design.

-

Monitoring: Body weight, food and water intake, blood glucose, and plasma insulin levels are monitored regularly throughout the study.

These tests are crucial for assessing the in vivo effects of Tirzepatide on glucose metabolism and insulin sensitivity.

-

Glucose Tolerance Test (GTT):

-

Insulin Tolerance Test (ITT):

At the end of the in vivo study, tissues such as the pancreas, liver, and adipose tissue are collected for further analysis.

-

Procedure:

-

Euthanize the mice according to approved protocols.

-

Perfuse with saline to remove blood from the tissues.

-

Dissect and collect the target organs.

-

Tissues can be fixed in formalin for histological analysis (e.g., islet morphology) or snap-frozen in liquid nitrogen for molecular analysis (e.g., gene expression, protein levels).[17]

-

Conclusion

Tirzepatide's dual GIP and GLP-1 receptor agonism, characterized by its imbalanced and biased signaling profile, represents a significant advancement in the treatment of type 2 diabetes and obesity. The in-depth understanding of its pharmacology, elucidated through the rigorous application of the experimental protocols detailed in this guide, is crucial for the continued development and optimization of multi-receptor agonists for metabolic diseases. The provided data and visualized pathways offer a comprehensive resource for researchers and drug development professionals in this field.

References

- 1. What is the mechanism of action of Tirzepatide? [synapse.patsnap.com]

- 2. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]

- 3. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Tirzepatide [pdb101.rcsb.org]

- 5. pnas.org [pnas.org]

- 6. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Construction of Recombinant Cell Lines for GPCR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cosmobio.co.jp [cosmobio.co.jp]

- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IP Glucose Tolerance Test in Mouse [protocols.io]

- 15. mmpc.org [mmpc.org]

- 16. Insulin Tolerance Test in Mouse [protocols.io]

- 17. Dissection of the Mouse Pancreas for Histological Analysis and Metabolic Profiling [app.jove.com]

Tirzepatide: A Comprehensive Technical Guide to its Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirzepatide is a first-in-class, once-weekly dual agonist for the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors. This novel therapeutic agent has demonstrated significant efficacy in improving glycemic control and promoting weight loss in individuals with type 2 diabetes and obesity. Its unique mechanism of action, which leverages the synergistic effects of activating two key incretin pathways, represents a major advancement in the management of metabolic diseases. This technical guide provides an in-depth exploration of the molecular structure of Tirzepatide, a detailed overview of its chemical synthesis, and a summary of its pharmacological properties and signaling pathways.

Molecular Structure

Tirzepatide is a 39-amino acid linear peptide, engineered as an analogue of the human GIP hormone with appended GLP-1 receptor activity.[1][2][3][4] The primary amino acid sequence is designed to optimally interact with both GIP and GLP-1 receptors.

Key structural modifications distinguish Tirzepatide from native peptides and contribute to its enhanced therapeutic profile:

-

Amino Acid Substitutions: To confer resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), two non-coded amino acids, α-aminoisobutyric acid (Aib), are incorporated at positions 2 and 13.[5][6][7]

-

Lipidation: A C20 fatty diacid moiety is covalently attached to the epsilon-amino group of the lysine residue at position 20.[1][3][4][5][7][8][9][10] This modification facilitates high-affinity binding to serum albumin, which significantly prolongs the peptide's half-life and allows for once-weekly subcutaneous administration.

-

Linker Moiety: The C20 fatty diacid is attached to the lysine residue via a hydrophilic linker. This linker is composed of a L-γ-glutamic acid (γGlu) residue and two units of 8-amino-3,6-dioxaoctanoic acid (a polyethylene glycol-based linker).[4][5][8][9]

The complete molecular structure, including the peptide backbone and the lipophilic side chain, is optimized for dual receptor agonism and a favorable pharmacokinetic profile.

Chemical Synthesis of Tirzepatide

The chemical synthesis of Tirzepatide is a complex, multi-step process that is accomplished on a large scale using a hybrid approach that combines the advantages of both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). An alternative strategy employing Native Chemical Ligation (NCL) has also been developed.

Hybrid SPPS/LPPS Approach

The industrial-scale synthesis of Tirzepatide is typically carried out by synthesizing several peptide fragments on a solid support, followed by their coupling in the liquid phase. A common strategy involves the synthesis of four distinct peptide fragments.

Experimental Protocol: Four-Fragment Hybrid Synthesis

-

Fragment Synthesis (SPPS): Each of the four peptide fragments is synthesized on a solid-phase resin, typically a Rink Amide resin, using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Swelling: The resin is swelled in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid of the growing peptide chain is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HOBt/DIC) and coupled to the deprotected N-terminus of the peptide chain. This cycle is repeated for each amino acid in the fragment sequence.

-

Side-Chain Protection: The reactive side chains of the amino acids are protected with acid-labile protecting groups (e.g., tBu for Asp, Glu, Ser, Thr, Tyr; Boc for Lys, Trp; Trt for Gln, Asn, His).

-

Lipidation on-resin: The fatty acid moiety is introduced by coupling the pre-formed linker-diacid entity to the deprotected side chain of the Lysine at position 20. The orthogonal protecting group Mtt on Lys20 is selectively removed to allow for this on-resin modification.

-

Cleavage from Resin: Once the synthesis of a fragment is complete, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to remove the side-chain protecting groups.

-

-

Fragment Coupling (LPPS): The purified peptide fragments are then coupled sequentially in the liquid phase.

-

The C-terminal fragment is typically deprotected at its N-terminus.

-

The next fragment, with a protected N-terminus and an activated C-terminus, is added to the reaction mixture.

-

This process is repeated until the full-length 39-amino acid peptide is assembled.

-

-

Final Deprotection: The final protected peptide is treated with a strong acid, such as TFA, to remove any remaining protecting groups.

-

Purification: The crude Tirzepatide is subjected to a multi-step purification process, primarily using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Step 1 (Capture/Initial Purification): The crude peptide is often purified on a C8 or C18 column at a basic pH (e.g., pH 8.0 with ammonium bicarbonate) to remove the bulk of impurities.

-

Step 2 (Polishing): A second HPLC step, often on a C8 or C18 column at an acidic pH (e.g., pH 3.5 with ammonium formate or 0.1% TFA), is used to achieve the final high purity.

-

Gradient Elution: A gradient of an organic solvent (typically acetonitrile) in an aqueous buffer is used to elute the peptide from the column.

-

The overall workflow for the hybrid synthesis approach is depicted below.

Pharmacological Properties

Tirzepatide's pharmacological profile is characterized by its dual agonism at the GIP and GLP-1 receptors, with a notable imbalance in its activity towards the GIP receptor.

| Parameter | GIP Receptor | GLP-1 Receptor | Reference |

| Binding Affinity (Ki) | 0.135 nM | 4.23 nM | [3] |

| cAMP EC50 | 0.0224 nM | 0.934 nM | [3] |

| Receptor Occupancy | Higher engagement | Lower engagement | [11][12] |

| Signaling Bias | Mimics native GIP | Biased towards cAMP over β-arrestin | [1][7][11] |

| Pharmacokinetic Parameter | Value | Reference(s) |

| Bioavailability | ~80% | [6][13] |

| Half-life (t1/2) | ~5 days (116.7 hours) | [6][13][14] |

| Time to Peak Concentration (Tmax) | 24 - 72 hours | [6][8][13] |

| Volume of Distribution (Vd) | ~10.3 L | [6][13] |

| Plasma Protein Binding | >99% (to albumin) | [6] |

| Metabolism | Proteolytic cleavage, β-oxidation | [6][13] |

| Elimination | Urine and feces | [6][13] |

Signaling Pathways

Tirzepatide exerts its effects by activating G-protein coupled receptors (GPCRs), leading to downstream signaling cascades. The primary signaling pathway for both GIP and GLP-1 receptors is the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

Experimental Protocol: cAMP Accumulation Assay

A common method to assess the potency of Tirzepatide at its target receptors is the cAMP accumulation assay.

-

Cell Culture: HEK293 cells stably expressing either the human GIP receptor or the human GLP-1 receptor are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Assay:

-

The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are incubated with varying concentrations of Tirzepatide, native GIP, or native GLP-1.

-

Following incubation, the cells are lysed.

-

-

Detection: The intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE® (Lanthanide-based luminescence resonance energy transfer) or HTRF® (Homogeneous Time-Resolved Fluorescence) assay kit.

-

Data Analysis: The dose-response curves are plotted, and the EC50 values are calculated to determine the potency of the agonists.

Biased Agonism at the GLP-1 Receptor

A key feature of Tirzepatide's pharmacology is its biased agonism at the GLP-1 receptor.[1][7][11] This means that it preferentially activates the Gαs-cAMP signaling pathway over the recruitment of β-arrestin.[7][11] Reduced β-arrestin recruitment is thought to contribute to a more sustained signaling response and may be associated with a more favorable side-effect profile.

Experimental Protocol: β-Arrestin Recruitment Assay

β-arrestin recruitment can be measured using various techniques, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

-

Cell Line: A cell line co-expressing the GLP-1 receptor fused to a donor molecule (e.g., a luciferase) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein) is used.

-

Assay:

-

Cells are incubated with varying concentrations of Tirzepatide or a control agonist.

-

Agonist binding brings the donor and acceptor molecules into close proximity, resulting in a measurable signal (e.g., light emission at a specific wavelength for BRET).

-

-

Detection: The signal is measured using a plate reader capable of detecting the specific output of the assay (e.g., luminescence or fluorescence).

-

Data Analysis: Dose-response curves are generated to determine the potency and efficacy of the agonist in recruiting β-arrestin.

Conclusion

Tirzepatide represents a significant innovation in the field of metabolic drug development. Its meticulously designed molecular structure, incorporating features that ensure dual receptor agonism and a prolonged duration of action, is a testament to the power of rational peptide drug design. The complex yet scalable chemical synthesis process enables the production of this intricate molecule at a large scale. The unique pharmacological profile of Tirzepatide, characterized by its imbalanced and biased agonism, underpins its remarkable clinical efficacy. This technical guide provides a foundational understanding of the key chemical and pharmacological aspects of Tirzepatide for professionals in the field of drug discovery and development.

References

- 1. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. Tirzepatide | Dual GIP/GLP-1 agonist | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Tirzepatide, GIP(1-42) and GIP(1-30) display unique signaling profiles at two common GIP receptor variants, E354 and Q354 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tirzepatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. livermetabolism.com [livermetabolism.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. cAMP Hunter™ Tirzepatide (GLP-1 RA) Bioassay Kit [discoverx.com]

- 11. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]

- 12. [PDF] Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist | Semantic Scholar [semanticscholar.org]

- 13. ijsr.net [ijsr.net]

- 14. Population pharmacokinetics of the GIP/GLP receptor agonist tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

Tirzepatide's Dual Agonism: A Deep Dive into its Effects on Insulin Secretion and Sensitivity

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the mechanisms by which tirzepatide, a dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, enhances insulin secretion and improves insulin sensitivity.

Tirzepatide represents a novel approach in the management of type 2 diabetes, leveraging the synergistic actions of two key incretin hormones to achieve superior glycemic control and weight reduction.[1][2] This document collates and presents key quantitative data from clinical trials, details the experimental protocols used to ascertain these effects, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: A Dual Incretin Approach

Tirzepatide is a synthetic polypeptide analogue of human GIP, engineered to also activate GLP-1 receptors.[3][4] This dual agonism is imbalanced, with a greater affinity for GIP receptors than for GLP-1 receptors.[3][5] This unique characteristic is believed to contribute to its potent therapeutic effects while potentially mitigating some of the gastrointestinal side effects associated with selective GLP-1 receptor agonists.[5]

The binding of tirzepatide to GIP and GLP-1 receptors, primarily on pancreatic beta-cells, initiates a cascade of intracellular events that enhance glucose-dependent insulin secretion.[6][7] At the GLP-1 receptor, tirzepatide exhibits biased agonism, favoring the generation of cyclic AMP (cAMP) over the recruitment of β-arrestin.[3][6][8] This biased signaling is thought to contribute to its enhanced insulinotropic effect.[6][8]

Signaling Pathway of Tirzepatide in Pancreatic Beta-Cells

Caption: Tirzepatide's dual receptor activation signaling pathway.

Effects on Insulin Secretion and Beta-Cell Function

Tirzepatide significantly enhances both first- and second-phase insulin secretion in a glucose-dependent manner.[7][9] This means that the insulinotropic effect is more pronounced at higher glucose concentrations, which reduces the risk of hypoglycemia.[1][10] Clinical studies have consistently demonstrated improvements in markers of beta-cell function.

Quantitative Effects on Beta-Cell Function Markers

The following tables summarize the changes in key markers of beta-cell function from the SURPASS clinical trial program.

Table 1: Change in HOMA2-B (%) from Baseline at 40 Weeks (SURPASS-2) [11][12]

| Treatment Group | Percent Change from Baseline in HOMA2-B |

| Tirzepatide 5 mg | 96.9% |

| Tirzepatide 10 mg | 111.9% |

| Tirzepatide 15 mg | 120.4% |

| Semaglutide 1 mg | 84.0% |

Table 2: Change in Proinsulin/C-peptide Ratio (%) from Baseline at 40 Weeks (SURPASS-1) [13][14]

| Treatment Group | Percent Change from Baseline in Proinsulin/C-peptide Ratio |

| Tirzepatide 5 mg | -47% |

| Tirzepatide 10 mg | -49% |

| Tirzepatide 15 mg | -49% |

| Placebo | -0.1% |

Table 3: Change in Fasting Proinsulin (pmol/L) from Baseline at 40 Weeks (SURPASS-1) [13][14]

| Treatment Group | Percent Change from Baseline in Fasting Proinsulin |

| Tirzepatide 5 mg | -49% |

| Tirzepatide 10 mg | -55% |

| Tirzepatide 15 mg | -55% |

| Placebo | -0.6% |

Enhancement of Insulin Sensitivity

Beyond its effects on insulin secretion, tirzepatide also improves insulin sensitivity.[2][9] This effect is partly attributable to the significant weight loss observed with tirzepatide treatment, but studies suggest a component of this improvement is weight-independent.[15][16][17] Tirzepatide has been shown to increase levels of adiponectin, an adipokine known to enhance insulin sensitivity.[3][4] Furthermore, it has been observed to reduce the infiltration of pro-inflammatory M1 macrophages in adipose tissue, thereby reducing inflammation and improving insulin sensitivity.[18][19]

Quantitative Effects on Insulin Sensitivity Markers

The following tables summarize the changes in key markers of insulin sensitivity from the SURPASS clinical trial program.

Table 4: Change in HOMA2-IR (%) from Baseline at 40 Weeks (SURPASS-2) [11][12]

| Treatment Group | Percent Change from Baseline in HOMA2-IR |

| Tirzepatide 5 mg | -15.5% |

| Tirzepatide 10 mg | -21.3% |

| Tirzepatide 15 mg | -24.0% |

| Semaglutide 1 mg | -5.1% |

Table 5: Change in HOMA2-IR (%) from Baseline at 40 Weeks (SURPASS-1) [20]

| Treatment Group | Percent Change from Baseline in HOMA2-IR |

| Tirzepatide 5 mg | -9% |

| Tirzepatide 10 mg | -18% |

| Tirzepatide 15 mg | -23% |

| Placebo | +14.7% |

Table 6: Change in Adiponectin (%) from Baseline at 26 Weeks [3]

| Treatment Group | Maximum Increase from Baseline in Adiponectin |

| Tirzepatide 10 mg | 26% |

Experimental Protocols

The assessment of tirzepatide's effects on insulin secretion and sensitivity in clinical trials relies on established and rigorous methodologies.

Hyperinsulinemic-Euglycemic Clamp

This is the gold standard method for assessing insulin sensitivity.

A primed-continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemia. Simultaneously, a variable infusion of glucose is given to maintain euglycemia (normal blood glucose levels). The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity.

Caption: Workflow for a hyperinsulinemic-euglycemic clamp study.

Mixed-Meal Tolerance Test (MMTT)

The MMTT is used to assess postprandial glucose metabolism, including insulin and glucagon responses.

After an overnight fast, the participant consumes a standardized liquid meal. Blood samples are then collected at regular intervals over several hours to measure glucose, insulin, C-peptide, and glucagon levels. These measurements allow for the calculation of various indices of beta-cell function and insulin sensitivity.

Caption: Workflow for a mixed-meal tolerance test (MMTT).

Conclusion

Tirzepatide's unique dual GIP and GLP-1 receptor agonism translates into significant improvements in both insulin secretion and insulin sensitivity.[2] The quantitative data from rigorous clinical trials, supported by detailed mechanistic studies, underscore its potent and multifaceted effects on glucose homeostasis. The methodologies outlined provide the framework for the continued investigation and understanding of this important therapeutic agent. This in-depth guide serves as a valuable resource for researchers and professionals in the field of metabolic drug discovery and development.

References

- 1. How Tirzepatide Works: A Deep Dive into GIP and GLP-1 Dual Agonism | WellLife Medical Centers [welllifemedctr.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Tirzepatide - Wikipedia [en.wikipedia.org]

- 4. Tirzepatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. pharmacytimes.com [pharmacytimes.com]

- 10. What is the mechanism of action of Tirzepatide? [synapse.patsnap.com]

- 11. Tirzepatide Improved Markers of Islet Cell Function and Insulin Sensitivity in People With T2D (SURPASS-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tirzepatide Improved Markers of Islet Cell Function and Insulin Sensitivity in People With T2D (SURPASS-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tirzepatide as Monotherapy Improved Markers of Beta-cell Function and Insulin Sensitivity in Type 2 Diabetes (SURPASS-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tirzepatide as Monotherapy Improved Markers of Beta-cell Function and Insulin Sensitivity in Type 2 Diabetes (SURPASS-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. Tirzepatide for the treatment of adults with type 2 diabetes: An endocrine perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Tirzepatide's role in targeting adipose tissue macrophages to reduce obesity-related inflammation and improve insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. endocrine.org [endocrine.org]

The Role of Tirzepatide in Appetite Regulation and Satiety: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Tirzepatide, a novel dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated unprecedented efficacy in promoting weight loss, a significant portion of which is attributable to its profound effects on appetite regulation and satiety. This technical guide synthesizes findings from key preclinical and clinical studies to provide an in-depth understanding of the core mechanisms by which tirzepatide modulates ingestive behavior.

Core Mechanism of Action: Dual Incretin Receptor Agonism

Tirzepatide is a synthetic polypeptide analog of GIP, engineered to activate both GIP and GLP-1 receptors.[1] This dual agonism is central to its potent effects on appetite and energy balance. While GLP-1 receptor agonists have established roles in appetite suppression, the addition of GIP receptor agonism appears to work synergistically to enhance these effects and contribute to greater weight loss than can be achieved with selective GLP-1 receptor agonists alone.[2][3] Tirzepatide exhibits a greater affinity for the GIP receptor than the GLP-1 receptor, an imbalanced mechanism that may be crucial for its overall efficacy.[4][5]

Central Nervous System Effects

Tirzepatide exerts significant influence over the central nervous system's appetite control centers. Both GIP and GLP-1 receptors are expressed in key brain regions that regulate appetite, including the hypothalamus and brainstem nuclei.[6]

-

Hypothalamic Regulation: Preclinical studies have shown that tirzepatide rapidly suppresses the activity of AgRP (Agouti-related peptide) neurons in the arcuate nucleus of the hypothalamus.[7] These neurons are potent stimulators of food intake; their inhibition by tirzepatide leads to a reduction in hunger signals.[7][8]

-

Reward Pathways: Functional magnetic resonance imaging (fMRI) studies in humans have revealed that tirzepatide reduces brain activation in response to images of high-fat and high-sugar foods in regions implicated in appetite regulation and reward.[9][10] This suggests that tirzepatide may dampen the hedonic, or reward-driven, aspects of eating.[7]

Gastrointestinal and Hormonal Effects

Tirzepatide's influence extends to the gastrointestinal system and the modulation of key hunger-related hormones.

-

Delayed Gastric Emptying: Primarily through its GLP-1 receptor activity, tirzepatide slows the rate at which food leaves the stomach.[6][11] This delay contributes to a prolonged feeling of fullness and satiety after meals, naturally leading to reduced caloric intake.[12]

-

Modulation of Hunger Hormones: Tirzepatide has been shown to influence the levels of ghrelin and leptin, two hormones critical to appetite regulation.[13] In preclinical models, tirzepatide treatment led to a decrease in leptin levels and an increase in ghrelin levels.[14] While the increase in ghrelin (the "hunger hormone") might seem counterintuitive, the overall effect of tirzepatide is a significant reduction in appetite, suggesting that its central and other peripheral effects override this particular hormonal signal.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials investigating the effects of tirzepatide on appetite, energy intake, and body weight.

Table 1: Effect of Tirzepatide on Body Weight

| Study | Treatment Group | Duration | Mean Body Weight Reduction |

| SURMOUNT-1 [15] | Tirzepatide 5 mg | 72 weeks | -15.0% |

| Tirzepatide 10 mg | 72 weeks | -19.5% | |

| Tirzepatide 15 mg | 72 weeks | -20.9% | |

| Placebo | 72 weeks | -3.1% | |

| NCT03951753 [16] | Tirzepatide 15 mg | 28 weeks | -11.2 kg |

| Semaglutide 1 mg | 28 weeks | -6.9 kg | |

| Placebo | 28 weeks | 0 kg |

Table 2: Effect of Tirzepatide on Energy Intake and Appetite

| Study | Treatment Group | Duration | Change in Energy Intake (Ad Libitum Lunch) | Change in Appetite Score |

| Phase 1 Trial (Martin et al.) [17] | Tirzepatide | 6 weeks | -658 kcal | Significant decrease in hunger, cravings, and impulsivity |

| Liraglutide | 6 weeks | -315 kcal | Decrease in appetite | |

| Placebo | 6 weeks | +28 kcal | Negligible change | |

| NCT03951753 [16] | Tirzepatide 15 mg | 28 weeks | -348.4 kcal | Significant reduction |

| Semaglutide 1 mg | 28 weeks | -284.1 kcal | Significant reduction | |

| Placebo | 28 weeks | Not specified | No significant change |

Experimental Protocols

SURMOUNT-1 (NCT04184622)

-

Study Design: A multi-center, randomized, double-blind, parallel, placebo-controlled phase 3 trial.[18]

-

Participants: 2,539 adults without type 2 diabetes who had obesity (BMI ≥30 kg/m ²) or were overweight (BMI ≥27 kg/m ²) with at least one weight-related comorbidity.[19]

-

Intervention: Participants were randomized to receive once-weekly subcutaneous injections of tirzepatide (5 mg, 10 mg, or 15 mg) or placebo for 72 weeks, as an adjunct to a reduced-calorie diet and increased physical activity.[15][18]

-

Key Assessments: The co-primary endpoints were the percentage change in body weight from baseline and the percentage of participants achieving a body weight reduction of at least 5%.[19]

Phase 1 Trial (Martin et al., NCT04311411)

-

Study Design: A randomized, parallel-group, 6-week phase 1 clinical trial.[17]

-

Participants: 114 adults without diabetes with a BMI between 27 and 50 kg/m ².[17]

-

Intervention: Participants were randomized to one of three groups: tirzepatide (5 mg once weekly for 2 weeks, then 10 mg once weekly for 4 weeks), liraglutide (dose-escalated daily from 0.6 mg to 3 mg), or a placebo.[17]

-

Key Assessments: Change in energy intake during an ad libitum lunch, self-reported measures of appetite and cravings using Visual Analogue Scales (VAS) and questionnaires, and changes in brain activation in response to food cues using fMRI.[17]

NCT03951753 (Mechanism of Action Study)

-

Study Design: A randomized, double-blind, parallel-arm study.[20]

-

Participants: Individuals with type 2 diabetes.[20]

-

Intervention: Participants were randomized (3:3:2) to receive once-weekly 15 mg tirzepatide, 1 mg semaglutide, or placebo for 28 weeks.[20]

-

Key Assessments: Body weight and composition (BOD POD), fasting visual analog scale (VAS) ratings of hunger, satiety, fullness, and prospective food consumption, and energy intake during an ad libitum lunch.[20]

Visualizations of Signaling Pathways and Workflows

Caption: Tirzepatide's dual GIP and GLP-1 receptor agonism signaling pathway.

Caption: Generalized experimental workflow for a clinical trial on tirzepatide's effects on appetite.

References

- 1. Tirzepatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of action of Tirzepatide? [synapse.patsnap.com]

- 3. The Role of GIP in the Regulation of GLP-1 Satiety and Nausea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. droracle.ai [droracle.ai]

- 7. Exploring the Neural Impact of Semaglutide and Tirzepatide on Appetite Regulation - Be part of the knowledge - ReachMD [reachmd.com]

- 8. Obesity Drugs Regulate Neural Systems to Curb Appetite - News Center [news.feinberg.northwestern.edu]

- 9. Item - Effects of Tirzepatide on Central Reward and Appetite Circuits in the Brain - Deakin University - Figshare [dro.deakin.edu.au]

- 10. Tirzepatide reduces food intake and appetite, and affects brain functioning, more than a placebo and liraglutide | EurekAlert! [eurekalert.org]

- 11. drugs.com [drugs.com]

- 12. doctorgmed.com [doctorgmed.com]

- 13. Tirzepatide’s Mechanism of Action: How Does Tirzepatide Work? - GoodRx [goodrx.com]

- 14. 8447 A Short-Term Tirzepatide Treatment Improves Insulin Sensitivity and Reduces Leptin-Ghrelin Ratio in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tirzepatide - Wikipedia [en.wikipedia.org]

- 16. kbdk-kp.alma.exlibrisgroup.com [kbdk-kp.alma.exlibrisgroup.com]

- 17. news-medical.net [news-medical.net]

- 18. Lilly's SURMOUNT-1 results published in The New England Journal of Medicine show tirzepatide achieved between 16.0% and 22.5% weight loss in adults with obesity or overweight [prnewswire.com]

- 19. SURMOUNT-1 Study Finds Individuals with Obesity Lost up to 22.5% of their Body Weight when Taking Tirzepatide | American Diabetes Association [diabetes.org]

- 20. Tirzepatide Reduces Appetite, Energy Intake, and Fat Mass in People With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Tirzepatide's Impact on Gastric Emptying: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirzepatide, a novel dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated significant efficacy in glycemic control and weight management. A key physiological effect contributing to its therapeutic profile is the delay of gastric emptying. This technical guide provides a comprehensive overview of the current understanding of tirzepatide's impact on gastric emptying, synthesizing data from clinical studies, outlining experimental methodologies, and visualizing the underlying signaling pathways. The information presented is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of incretin-based therapies and gastrointestinal motility.

Introduction

Tirzepatide's dual agonism of GIP and GLP-1 receptors results in a multi-faceted mechanism of action that includes enhanced insulin secretion, suppressed glucagon release, and central appetite regulation.[1][2] A significant component of its action is the modulation of gastrointestinal motility, specifically a delay in gastric emptying.[3][4] This effect contributes to a prolonged feeling of fullness, reduced postprandial glucose excursions, and overall improvements in metabolic control.[1][5] Understanding the nuances of this effect—its magnitude, dose-dependency, and temporal dynamics—is critical for optimizing therapeutic strategies and anticipating potential drug-drug interactions.

Quantitative Analysis of Gastric Emptying Delay

The effect of tirzepatide on gastric emptying has been primarily quantified using the acetaminophen absorption test, a validated surrogate method.[3][6] This test relies on the principle that acetaminophen is absorbed in the small intestine, and therefore, the rate of its appearance in the plasma reflects the rate of gastric emptying. Key pharmacokinetic parameters of acetaminophen, such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are used to assess the delay.

Acetaminophen Absorption Data in Healthy Participants

The following table summarizes the pharmacokinetic parameters of acetaminophen following a single subcutaneous dose of tirzepatide in healthy individuals.

| Tirzepatide Dose | Acetaminophen Cmax (% Change from Placebo) | Acetaminophen Tmax (hours, median) | Acetaminophen AUC (% Change from Placebo) |

| 5 mg | ↓ 50% | 3.0 | No clinically relevant impact |

| 10 mg | ↓ 56% | 4.0 | No clinically relevant impact |

| 15 mg | ↓ 55% | 4.0 | No clinically relevant impact |

Data sourced from a phase 1 clinical trial. The effect on gastric emptying is most pronounced after the first dose and tends to diminish with subsequent doses, a phenomenon known as tachyphylaxis.[3][7]

Acetaminophen Absorption Data in Patients with Type 2 Diabetes (T2DM)

This table presents the acetaminophen pharmacokinetic data in patients with T2DM after a single subcutaneous dose of tirzepatide.

| Tirzepatide Dose | Acetaminophen Cmax (% Change from Placebo) | Acetaminophen Tmax (hours, median) | Acetaminophen AUC (% Change from Placebo) |

| 5 mg | ↓ 34% | 2.5 | No clinically relevant impact |

| 10 mg | ↓ 41% | 3.0 | No clinically relevant impact |

| 15 mg | ↓ 40% | 3.0 | No clinically relevant impact |

Data from a study in patients with T2DM. Similar to healthy participants, the delay in gastric emptying was most significant after the initial dose.[7]

Effect of Multiple Doses on Gastric Emptying

Studies have shown that the effect of tirzepatide on gastric emptying attenuates with repeated dosing. After four weeks of once-weekly tirzepatide, the delay in acetaminophen Tmax was less pronounced compared to the first dose, although a residual effect was still observed, particularly with dose escalation schedules.[7]

Experimental Protocols

Accurate assessment of gastric emptying is crucial for understanding the pharmacodynamics of tirzepatide. The following are detailed methodologies for the key experiments cited.

Acetaminophen Absorption Test

This method indirectly assesses gastric emptying by measuring the rate of absorption of orally administered acetaminophen.

Protocol:

-

Patient Preparation: Participants are required to fast overnight for at least 8-10 hours.

-

Drug Administration: A single dose of tirzepatide or placebo is administered subcutaneously.

-

Acetaminophen Administration: At a specified time point after tirzepatide administration (e.g., on day 2 and day 37 in some trial designs), participants ingest a standardized dose of acetaminophen (e.g., 160 mg) dissolved in water.[8]

-

Blood Sampling: Serial blood samples are collected at predefined intervals (e.g., pre-dose, and at 15, 30, 45, 60, 90, 120, 180, 240, and 360 minutes post-acetaminophen dose).

-

Pharmacokinetic Analysis: Plasma concentrations of acetaminophen are determined using a validated analytical method (e.g., liquid chromatography-tandem mass spectrometry). The key pharmacokinetic parameters (Cmax, Tmax, and AUC) are calculated.

-

Statistical Analysis: The differences in Cmax and AUC between the tirzepatide and placebo groups are analyzed. Tmax is typically analyzed using non-parametric methods like the Wilcoxon signed-rank test.

Gastric Emptying Scintigraphy (Gold Standard)

Gastric emptying scintigraphy is the gold-standard method for directly and quantitatively measuring the rate of gastric emptying of a solid meal.

Protocol:

-

Patient Preparation: Patients should be nil by mouth from midnight the night before the study. Medications that can affect gastric emptying (e.g., prokinetics, opioids, anticholinergics) should be discontinued for an appropriate period before the test. Smoking should also be ceased from the night before.

-

Radiolabeled Meal Preparation: A standardized solid meal is prepared. The consensus-recommended meal consists of:

-

120g of liquid egg whites (e.g., Egg Beaters®)

-

Mixed with 0.5-1.0 mCi (18.5-37 MBq) of 99mTc-sulfur colloid

-

Cooked until firm

-

Served with two slices of white bread, 30g of strawberry jam, and 120 mL of water.

-

-

Meal Ingestion: The patient is instructed to consume the entire meal within 10 minutes.

-

Imaging Acquisition:

-

An initial image is taken immediately after meal ingestion.

-

Subsequent images are acquired at 1, 2, and 4 hours post-ingestion.

-

A gamma camera is used to detect the radiation from the 99mTc-sulfur colloid in the stomach.

-

-

Data Analysis:

-

Regions of interest (ROIs) are drawn around the stomach on the images.

-

The percentage of the radiolabeled meal remaining in the stomach at each time point is calculated, corrected for radioactive decay.

-

The gastric emptying half-time (T50), the time it takes for 50% of the meal to empty from the stomach, can also be determined.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows related to tirzepatide's impact on gastric emptying.

Caption: Tirzepatide's dual GIP and GLP-1 receptor agonism signaling pathway.

Caption: Experimental workflow for the Acetaminophen Absorption Test.

Caption: Experimental workflow for Gastric Emptying Scintigraphy.

Conclusion

Tirzepatide exerts a clear, dose-dependent delay on gastric emptying, an effect that is most pronounced after the initial dose and attenuates over time. This physiological action is a key contributor to its therapeutic effects on glycemic control and weight reduction. The data presented in this guide, derived from acetaminophen absorption studies, provide valuable quantitative insights into this phenomenon. The detailed experimental protocols for both the acetaminophen absorption test and gastric emptying scintigraphy offer a methodological foundation for future research in this area. The visualized signaling pathways provide a conceptual framework for the molecular mechanisms underlying tirzepatide's effect on gastric motility. Further studies, particularly those employing the gold-standard scintigraphy method, will be beneficial to further delineate the precise impact of long-term tirzepatide treatment on gastric emptying.

References

- 1. drugs.com [drugs.com]

- 2. Media Centre | EASD [easd.org]

- 3. GLP-1 Agonists | Impact on Gastric Emptying [celerion.com]

- 4. researchgate.net [researchgate.net]

- 5. Understanding The GLP-1 Receptor Signaling Pathway [maestroclave.com]

- 6. An examination of gastrointestinal absorption using the acetaminophen absorption test in critically ill patients with COVID‐19: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The novel dual glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 (GLP-1) receptor agonist tirzepatide transiently delays gastric emptying similarly to selective long-acting GLP-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Study to Measure Stomach Emptying in Overweight Non-diabetic and Diabetic Participants Using Tirzepatide [ctv.veeva.com]

A Technical Guide to the Chemical Properties and Stability of Tirzepatide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, stability profile, and underlying signaling mechanisms of tirzepatide. Tirzepatide is a first-in-class dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, representing a significant advancement in the management of type 2 diabetes and obesity.[1][2][3] Its unique chemical structure is engineered for enhanced stability and a prolonged pharmacokinetic profile.[4][5]

Core Chemical Properties

Tirzepatide is a synthetic linear polypeptide composed of 39 amino acids.[4][5][] Its design is based on the native human GIP sequence, with modifications to confer dual receptor agonism and improve its pharmaceutical properties.[1][7] Key structural modifications include the substitution of amino acids at positions 2 and 13 with the non-coded amino acid α-aminoisobutyric acid (Aib) to prevent degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[5] A C20 fatty diacid moiety is attached to the lysine residue at position 20 via a hydrophilic linker, which promotes binding to plasma albumin, significantly extending the drug's half-life and allowing for once-weekly administration.[2][4][5][]

| Property | Value | Reference |

| Molecular Formula | C225H348N48O68 | [1][4][8] |

| Molecular Weight | ~4813.5 g/mol | [1][3][4] |

| Amino Acid Count | 39 | [4][5][] |

| Appearance | Clear, colorless to slightly yellow solution | [3] |

| CAS Number | 2023788-19-2 | [3][9] |

| Solubility | Soluble in DMSO (up to 50 mg/mL with sonication) | [3] |

Mechanism of Action and Signaling Pathways

Tirzepatide's therapeutic effects are derived from its activity as a dual agonist at both GIP and GLP-1 receptors.[9] It is, however, an imbalanced agonist, showing a greater affinity for the GIP receptor (GIPR) than the GLP-1 receptor (GLP-1R).[4][7][10] Its binding affinity for GIPR is comparable to native GIP, while its affinity for GLP-1R is approximately five times lower than native GLP-1.[1][7][11]

GIP Receptor (GIPR) Signaling

At the GIPR, tirzepatide's action closely mimics that of endogenous GIP.[4][7] Activation of the GIPR, a G protein-coupled receptor (GPCR), primarily involves coupling to the Gαs subunit.[12][13] This initiates a signaling cascade that activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[12][14] Elevated cAMP levels subsequently activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which are key mediators of glucose-dependent insulin secretion.[14][15][16]

Caption: GIP Receptor signaling pathway activated by tirzepatide.

GLP-1 Receptor (GLP-1R) Signaling

At the GLP-1R, tirzepatide exhibits biased agonism.[4][7] While it activates the canonical Gαs-cAMP pathway similar to native GLP-1, it shows a weaker ability to recruit β-arrestin.[7][10] This bias is significant, as it favors the pathway associated with insulin secretion (cAMP generation) while potentially reducing the receptor internalization and desensitization mediated by β-arrestin.[4][17] This prolonged signaling may contribute to its potent therapeutic effects.[17]

Caption: Biased agonism of tirzepatide at the GLP-1 Receptor.

Stability Profile

The stability of tirzepatide is a critical factor for its formulation, storage, and handling. As a peptide therapeutic, it is susceptible to chemical and physical degradation.

Factors Affecting Stability

-

Temperature : Tirzepatide is sensitive to temperature fluctuations. Recommended storage is under refrigeration between 2°C and 8°C (36°F to 46°F).[18][19] Exposure to high temperatures can cause degradation, while freezing should be avoided as it can lead to moisture condensation upon thawing, compromising the powder's integrity.[18]

-

pH : The peptide is susceptible to degradation under varying pH conditions. Studies have shown that tirzepatide is least stable at pH 5, where it can undergo significant oxidation even at 5°C.[20]

-

Oxidation : Oxidation is a primary degradation pathway for tirzepatide.[20][21] This can lead to the formation of impurities that may affect the drug's potency and safety.[20]

-

Light : Like many peptides, tirzepatide is sensitive to light. Photodegradation can alter its chemical structure and reduce its therapeutic efficacy.[8][18]

-

Other Degradation Pathways : Other potential degradation pathways include deamidation and cleavage of the peptide backbone.[20][21]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.[22] Tirzepatide has been subjected to various stress conditions as per ICH guidelines.

| Stress Condition | Reagents/Parameters | Observed Degradation (%) | Reference |

| Acid Hydrolysis | 2N HCl, 8 hours at 70°C | 7.57% | [8] |

| Base Hydrolysis | 2N NaOH, 8 hours | 8.73% | [8] |

| Oxidative | 20% H2O2, 24 hours | 0.74% | [8] |

| Thermal | 70°C, 24 hours | 3.32% | [8] |

| Photolytic | UV light (254 nm), 24 hours | - (Degradation Observed) | [8] |

| Neutral Hydrolysis | Water, 24 hours | - (Degradation Observed) | [8] |

Note: Degradation percentages can vary based on specific experimental conditions.

Experimental Protocols

Detailed and validated analytical methods are essential for the quality control and stability assessment of tirzepatide.

Forced Degradation Experimental Workflow

The general workflow for a forced degradation study involves subjecting the drug substance to harsh conditions and then analyzing the resulting mixture to separate the parent drug from any degradants.

Caption: General experimental workflow for forced degradation studies.

Protocol: Stability-Indicating UPLC/HPLC Method

A common approach for analyzing tirzepatide and its degradation products involves reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC).[8][23]

Objective: To separate tirzepatide from its process-related impurities and forced degradation products.

Methodology Summary:

-

Sample Preparation : A stock solution of tirzepatide is prepared (e.g., 2 mg/mL in 15% acetonitrile/water).[20] Working solutions are then diluted in appropriate buffers. For forced degradation samples, solutions are neutralized if necessary before dilution.[8]

-

Chromatographic Conditions : A typical stability-indicating method utilizes a C18 column with a gradient elution.

| Parameter | Example Condition | Reference |

| Instrument | UPLC or HPLC System with UV/PDA or MS detector | [8][20][23] |

| Column | Kinetex 2.6 µm PS C18 (150 x 4.6 mm) or equivalent | [21] |

| Mobile Phase A | 0.01N Potassium Dihydrogen Phosphate (KH2PO4) | [8] |

| Mobile Phase B | Acetonitrile | [8] |

| Gradient | Optimized gradient (e.g., starting with a higher percentage of A) | [24] |

| Flow Rate | ~0.9 mL/min | [8] |

| Column Temperature | ~31°C | [8] |

| Detection Wavelength | 250 nm | [8] |

-

Validation : The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, precision, accuracy, and robustness to ensure it is suitable for its intended purpose.[23][25]

Protocol: LC/Q-TOF Mass Spectrometry for Impurity Characterization

For the structural elucidation of unknown degradation products, liquid chromatography coupled with quadrupole time-of-flight (LC/Q-TOF) mass spectrometry is employed.

Objective: To identify and characterize impurities formed under stress conditions.

Methodology Summary:

-

Sample Preparation : Tirzepatide is subjected to forced degradation (e.g., incubation with H2O2 for oxidative stress or at high pH/temperature for deamidation).[24]

-

LC Separation : The stressed sample is injected into an LC system, often using a peptide mapping column, to separate the various components.[24]

-

MS Analysis : The eluent is directed to a Q-TOF mass spectrometer. High-resolution mass spectra are acquired for the native peptide and any degradation products.

-

Data Analysis : The accurate mass measurements of impurities are used to determine their elemental composition and identify the nature of the modification (e.g., +16 Da for oxidation). Software like Agilent MassHunter BioConfirm can be used for deconvolution and analysis.[24]

Conclusion

Tirzepatide's sophisticated chemical design, featuring specific amino acid substitutions and a lipid moiety, confers a dual GIP/GLP-1 receptor agonism and a prolonged half-life. Its stability profile is characteristic of a large peptide, with sensitivity to temperature, pH, and oxidative stress. Understanding these properties and employing robust, validated analytical methods are paramount for ensuring the quality, safety, and efficacy of this innovative therapeutic agent throughout its development and commercial lifecycle.

References

- 1. Tirzepatide | C225H348N48O68 | CID 156588324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tirzepatide | dual GIP/GLP-1 receptor agonist | CAS 2023788-19-2 | Buy LY-3298176; Mounjaro from Supplier InvivoChem [invivochem.com]

- 3. jmnc.samipubco.com [jmnc.samipubco.com]

- 4. Tirzepatide - Wikipedia [en.wikipedia.org]

- 5. What is Tirzepatide? | BroadPharm [broadpharm.com]

- 7. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]

- 8. impactfactor.org [impactfactor.org]

- 9. Tirzepatide | 2023788-19-2 [chemicalbook.com]

- 10. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. glucagon.com [glucagon.com]

- 15. mdpi.com [mdpi.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. What is the mechanism of action of Tirzepatide? [synapse.patsnap.com]

- 18. bloomtechz.com [bloomtechz.com]

- 19. Tirzepatide / Niacinamide Injection | Empower Pharmacy [empowerpharmacy.com]

- 20. agilent.com [agilent.com]

- 21. phenomenex.com [phenomenex.com]

- 22. contractlaboratory.com [contractlaboratory.com]

- 23. A Simple Stability-Indicating UPLC Method for quantification of Tirzepatide in Bulk drug and Pharmaceutical Formulations | International Journal of Pharmacy and Industrial Research [ijpir.com]

- 24. lcms.cz [lcms.cz]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Tirzepatide in Clinical Trials: A Review of Dosage, Administration, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Tirzepatide, a novel dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated significant efficacy in improving glycemic control and promoting weight loss in a series of clinical trials.[1][2] This document provides a detailed overview of the dosage and administration protocols for tirzepatide as investigated in the key SURPASS and SURMOUNT clinical trial programs, along with insights into the experimental methodologies and the drug's underlying mechanism of action.

Dosage and Administration in Clinical Trials

Tirzepatide is administered as a once-weekly subcutaneous injection.[3][4] The clinical development programs for both type 2 diabetes (SURPASS) and obesity (SURMOUNT) utilized a dose-escalation strategy to enhance tolerability, particularly concerning gastrointestinal side effects which were the most commonly reported adverse events.[5][6][7]

The standard titration schedule across the major trials involved a starting dose of 2.5 mg once weekly. This initial dose is not intended for therapeutic effect but to acclimatize the patient to the medication.[5] The dosage was then increased in 2.5 mg increments every four weeks to reach the randomized maintenance doses of 5 mg, 10 mg, or 15 mg.[1][8][9][10]

Table 1: Tirzepatide Dose Titration Schedule in Clinical Trials

| Treatment Week | Once-Weekly Dose | Purpose |

| Weeks 1-4 | 2.5 mg | Initiation/Tolerability |

| Weeks 5-8 | 5 mg | Titration/Maintenance |

| Weeks 9-12 | 7.5 mg | Titration |

| Weeks 13-16 | 10 mg | Titration/Maintenance |

| Weeks 17-20 | 12.5 mg | Titration |

| Week 21+ | 15 mg | Maintenance |

Source: Adapted from SURPASS and SURMOUNT trial protocols.[7][8][9]

Overview of Key Clinical Trial Programs

The efficacy and safety of tirzepatide have been extensively evaluated in the SURPASS program for type 2 diabetes and the SURMOUNT program for chronic weight management.

SURPASS Program (Type 2 Diabetes)

The SURPASS trials assessed tirzepatide's efficacy and safety against various comparators, including placebo and other diabetes medications, across a spectrum of patients with type 2 diabetes.[2][11]

Table 2: Summary of Key SURPASS Clinical Trials

| Trial | Comparator(s) | Treatment Duration | Key Efficacy Endpoints |

| SURPASS-1 | Placebo | 40 Weeks | Change in HbA1c and body weight from baseline.[12] |

| SURPASS-2 | Semaglutide 1 mg | 40 Weeks | Change in HbA1c and body weight from baseline.[12][13] |

| SURPASS-3 | Insulin degludec | 52 Weeks | Change in HbA1c and body weight from baseline.[9][12] |

| SURPASS-4 | Insulin glargine | 52 Weeks (up to 2 years) | Change in HbA1c and body weight from baseline in patients with increased cardiovascular risk.[8] |

| SURPASS-5 | Placebo (add-on to insulin glargine) | 40 Weeks | Change in HbA1c and body weight from baseline.[9][10][12] |

SURMOUNT Program (Obesity)

The SURMOUNT trials were designed to evaluate tirzepatide for chronic weight management in individuals with obesity or who are overweight with weight-related comorbidities, with or without type 2 diabetes.[7][14]

Table 3: Summary of Key SURMOUNT Clinical Trials

| Trial | Target Population | Treatment Duration | Key Efficacy Endpoints |

| SURMOUNT-1 | Obesity or overweight without type 2 diabetes | 72 Weeks | Percentage change in body weight and proportion of participants achieving ≥5% weight reduction.[1][6][15] |

| SURMOUNT-2 | Obesity or overweight with type 2 diabetes | 72 Weeks | Percentage change in body weight and proportion of participants achieving ≥5% weight reduction.[16] |

| SURMOUNT-3 | Obesity or overweight who achieved ≥5% weight loss with a 12-week intensive lifestyle intervention | 72 Weeks | Additional percentage change in body weight from randomization.[17] |

| SURMOUNT-4 | Obesity or overweight (withdrawal trial) | 88 Weeks (36-week open-label lead-in, 52-week double-blind) | Maintenance of weight reduction after an initial treatment period.[18][19] |

Experimental Protocols

The SURPASS and SURMOUNT trials were multicenter, randomized, and controlled studies. The specific methodologies are detailed below.

SURPASS-2 Trial: Tirzepatide vs. Semaglutide

-

Objective: To compare the efficacy and safety of three doses of tirzepatide (5 mg, 10 mg, and 15 mg) with semaglutide 1 mg in patients with type 2 diabetes inadequately controlled with metformin.[13]

-

Design: A 40-week, randomized, open-label, parallel-group trial.[13]

-

Participants: Adults with type 2 diabetes with a baseline HbA1c between 7.0% and 10.5% and a BMI of 25 kg/m ² or greater, on a stable dose of metformin (≥1500 mg/day).

-

Intervention: Participants were randomized 1:1:1:1 to receive once-weekly subcutaneous injections of tirzepatide 5 mg, 10 mg, 15 mg, or semaglutide 1 mg.[13]

-

Tirzepatide was initiated at 2.5 mg/week and titrated every 4 weeks to the assigned maintenance dose.

-

-

Primary Endpoint: Mean change from baseline in HbA1c at 40 weeks.[13]

-

Key Secondary Endpoints:

SURMOUNT-1 Trial: Tirzepatide for Obesity

-

Objective: To evaluate the efficacy and safety of three doses of tirzepatide (5 mg, 10 mg, and 15 mg) for chronic weight management in individuals with obesity or who are overweight without type 2 diabetes.[15]

-

Design: A 72-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[15][20]

-

Participants: Adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related complication (e.g., hypertension, dyslipidemia), excluding diabetes.[15]

-

Intervention: Participants were randomized in a 1:1:1:1 ratio to receive once-weekly subcutaneous injections of tirzepatide 5 mg, 10 mg, 15 mg, or placebo.[15] All participants also received counseling on a reduced-calorie diet and increased physical activity.[20]

-

Tirzepatide was initiated at 2.5 mg/week and titrated every 4 weeks to the assigned maintenance dose.[15]

-

-

Co-Primary Endpoints: [15]

-

Mean percentage change in body weight from baseline to 72 weeks.

-

Proportion of participants achieving a weight reduction of ≥5% at 72 weeks.

-

-

Key Secondary Endpoints:

-

Proportion of participants achieving weight reductions of ≥10%, ≥15%, and ≥20%.[20]

-

Changes in waist circumference, systolic blood pressure, fasting insulin, and lipid levels.

-

Mechanism of Action and Signaling Pathway

Tirzepatide is a single molecule that acts as a receptor agonist for both GIP and GLP-1.[18][21] This dual agonism leads to synergistic effects on metabolic control.[18][22] While it mimics the action of native GIP at the GIP receptor, its action at the GLP-1 receptor is biased.[21][23] Tirzepatide favors the generation of cyclic AMP (cAMP) over the recruitment of β-arrestin.[21][23] This biased signaling is thought to enhance insulin secretion and may contribute to its potent clinical efficacy.[21]

Caption: Tirzepatide's dual GIP and GLP-1 receptor agonism pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a participant in a randomized, placebo-controlled tirzepatide clinical trial, such as SURMOUNT-1.

Caption: Generalized workflow for a participant in a tirzepatide clinical trial.

References

- 1. Efficacy and Safety of Tirzepatide in Type 2 Diabetes and Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tirzepatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. tryeden.com [tryeden.com]

- 6. Tirzepatide - Wikipedia [en.wikipedia.org]

- 7. Tirzepatide for the treatment of obesity: Rationale and design of the SURMOUNT clinical development program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lilly's tirzepatide achieves all primary and key secondary study outcomes against insulin glargine in adults with type 2 diabetes and increased cardiovascular risk in SURPASS-4 trial [prnewswire.com]

- 9. investor.lilly.com [investor.lilly.com]

- 10. Effect of Subcutaneous Tirzepatide vs Placebo Added to Titrated Insulin Glargine on Glycemic Control in Patients With Type 2 Diabetes: The SURPASS-5 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tirzepatide for the treatment of adults with type 2 diabetes: An endocrine perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Latest Data From SURPASS Trials Demonstrate Tirzepatide Provided Meaningful Blood Sugar Reductions | American Diabetes Association [diabetes.org]

- 13. hcplive.com [hcplive.com]

- 14. researchgate.net [researchgate.net]

- 15. Tirzepatide Once Weekly for the Treatment of Obesity - American College of Cardiology [acc.org]

- 16. Tirzepatide Once Weekly for the Treatment of Obesity in People With Type 2 Diabetes - American College of Cardiology [acc.org]

- 17. researchgate.net [researchgate.net]

- 18. Continued Treatment With Tirzepatide for Maintenance of Weight Reduction in Adults With Obesity: The SURMOUNT-4 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sochob.cl [sochob.cl]

- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 21. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]

- 22. What is the mechanism of action of Tirzepatide? [synapse.patsnap.com]

- 23. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

High-Performance Liquid Chromatography (HPLC) for the Analysis of Tirzepatide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirzepatide, a novel dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, has shown significant promise in the treatment of type 2 diabetes and obesity.[1][2][3] Accurate and robust analytical methods are crucial for the quality control, formulation development, and pharmacokinetic studies of this therapeutic peptide. This document provides a detailed application note and protocol for the analysis of Tirzepatide using High-Performance Liquid Chromatography (HPLC), a widely used technique for the separation and quantification of pharmaceutical compounds.[4][5] The described methodology is designed to be a starting point for researchers to develop and validate their own specific assays for Tirzepatide in various matrices.

Introduction to Tirzepatide and its Analysis

Tirzepatide is a synthetic peptide that activates both GIP and GLP-1 receptors, leading to improved glycemic control and weight loss.[1][3][6] Its complex structure and potential for degradation necessitate reliable analytical methods to ensure its purity, potency, and stability. Reversed-phase HPLC (RP-HPLC) is a powerful technique for the analysis of peptides like Tirzepatide, separating molecules based on their hydrophobicity.[4] This application note outlines a typical RP-HPLC method, including critical parameters such as column selection, mobile phase composition, and detection settings.

Mechanism of Action: GIP and GLP-1 Signaling

Tirzepatide exerts its therapeutic effects by mimicking the actions of the endogenous incretin hormones GIP and GLP-1.[2][6] Upon binding to their respective receptors (GIPR and GLP-1R) on pancreatic beta cells, Tirzepatide initiates a signaling cascade that results in enhanced glucose-dependent insulin secretion.[6][7][8] A key step in this pathway is the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP).[7][9] This signaling pathway is crucial for the drug's efficacy in managing blood glucose levels.

Figure 1: Tirzepatide Signaling Pathway.

HPLC Method for Tirzepatide Analysis

This section details a general HPLC method suitable for the analysis of Tirzepatide in bulk drug substance and pharmaceutical formulations. Method development and validation are essential for specific applications and matrices.[10]

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These parameters may be optimized to improve separation and sensitivity.

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary HPLC/UPLC System with UV or DAD detector |

| Column | Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 30-70% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 234 nm or 280 nm[3][11] |

| Injection Volume | 10 µL |

| Run Time | ~15 minutes |

Reagent and Sample Preparation

Reagents:

-

Acetonitrile (HPLC Grade)

-

Trifluoroacetic Acid (TFA) (HPLC Grade)

-

Water (HPLC Grade)

-

Tirzepatide Reference Standard

Standard Solution Preparation (Example Concentration: 100 µg/mL):

-

Accurately weigh approximately 10 mg of Tirzepatide reference standard.

-

Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B, or water/acetonitrile).

-

Quantitatively transfer to a 100 mL volumetric flask and bring to volume with the diluent.

-

Further dilutions can be made to achieve the desired concentration.

Sample Preparation (from Formulation):

-

For a lyophilized powder, reconstitute the vial with a known volume of diluent.

-

For a solution, directly dilute to the desired concentration.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Experimental Protocol: Step-by-Step Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Tirzepatide.

Figure 2: HPLC Analysis Workflow for Tirzepatide.

Data Presentation and Interpretation

The primary output from the HPLC analysis is a chromatogram, which plots the detector response against retention time. The Tirzepatide peak should be well-resolved from any impurities or excipients. The area under the peak is proportional to the concentration of Tirzepatide in the sample.

System Suitability

Before sample analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately. Key parameters are summarized in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| %RSD of Peak Area | ≤ 2.0% (for 5 replicate injections) |

| %RSD of Retention Time | ≤ 1.0% (for 5 replicate injections) |

Quantification

The concentration of Tirzepatide in a sample can be calculated using an external standard method. A calibration curve should be constructed by plotting the peak area versus the concentration of a series of known standards. The concentration of the unknown sample is then determined by interpolating its peak area on the calibration curve. The method should demonstrate good linearity over the desired concentration range, with a correlation coefficient (r²) of ≥ 0.999.[12]

Method Validation and Stability Indicating Studies

For use in a regulated environment, the HPLC method must be validated according to ICH guidelines.[10] This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, and the limit of detection (LOD) and limit of quantification (LOQ).[10]

Forced degradation studies are also critical to demonstrate the stability-indicating nature of the method.[10][12] These studies involve subjecting the Tirzepatide sample to various stress conditions (e.g., acid, base, oxidation, heat, and light) to ensure that any degradation products are adequately separated from the main Tirzepatide peak.[12][13]

Conclusion

This application note provides a comprehensive overview and a starting protocol for the HPLC analysis of Tirzepatide. The described method is suitable for routine quality control and stability testing. Researchers and drug development professionals are encouraged to adapt and validate this method for their specific needs to ensure the quality and consistency of Tirzepatide products.

References

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. HPLC Method for the Analysis of Tirzepatide in Pharmaceutical Formulation Mounjaro on Primesep B Column | SIELC Technologies [sielc.com]